molecular formula C17H16N2O3S B5765931 2-(benzylsulfanyl)-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole

2-(benzylsulfanyl)-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole

Cat. No.: B5765931
M. Wt: 328.4 g/mol
InChI Key: AEWHWKPGZKWULH-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The compound consists of an oxadiazole ring substituted with a benzylsulfanyl group and a 3,5-dimethoxyphenyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dimethoxybenzoic acid hydrazide with benzyl isothiocyanate, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions on the methoxy groups.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer activities.

    Industry: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of key enzymes. In the context of its anticancer properties, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(phenylsulfanyl)-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole
  • 2-(benzylsulfanyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole
  • 2-(benzylsulfanyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole

Uniqueness

2-(benzylsulfanyl)-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole stands out due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its electronic properties and reactivity. Additionally, the presence of the benzylsulfanyl group adds to its versatility in undergoing various chemical transformations.

Properties

IUPAC Name

2-benzylsulfanyl-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-20-14-8-13(9-15(10-14)21-2)16-18-19-17(22-16)23-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEWHWKPGZKWULH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NN=C(O2)SCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(benzylsulfanyl)-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole
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2-(benzylsulfanyl)-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole
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2-(benzylsulfanyl)-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole
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2-(benzylsulfanyl)-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole

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